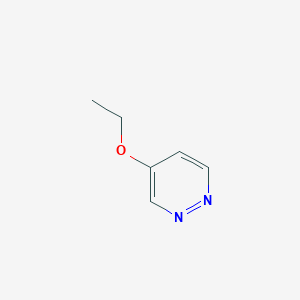

4-Ethoxypyridazine

Overview

Description

4-Ethoxypyridazine is a derivative of pyridazine, which is an organic compound with a six-membered ring containing two nitrogen atoms at positions 1 and 2 . The compound is known to have a molecular weight of 193.03 .

Synthesis Analysis

The synthesis of pyridazine derivatives, including this compound, often involves multicomponent reactions. For instance, an efficient protocol for the synthesis of functionalized pyridines and pyrimidines was developed using aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Molecular Structure Analysis

The pyridazine ring in this compound is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust dual hydrogen-bonding capacity. These properties contribute to unique applications in molecular recognition .Chemical Reactions Analysis

A kinetic study has been made of the first-order thermal decomposition of this compound and similar compounds into ethylene and the corresponding aza-substituted pyridines . The relative elimination rates are influenced by the electronic effects of the aza ‘substituent’ and the C–N π-bond order .Scientific Research Applications

Synthesis and Memory Facilitation Studies

4-Ethoxypyridazine derivatives have been synthesized and studied for their effects on learning and memory facilitation. For example, Li Ming-zhu (2012) synthesized various compounds related to this compound and tested their impact on mice's learning and memory using water maze tests. The study found significant facilitation of learning and memory in mice with some of these compounds (Li Ming-zhu, 2012).

Development of Potential Therapeutic Agents

Research has explored the use of this compound derivatives in the development of potential therapeutic agents. Lewis et al. (1999) investigated compounds related to this compound for their potential as extended-release cocaine-abuse therapeutic agents. They focused on the binding to the dopamine transporter (DAT) and inhibiting dopamine uptake (Lewis et al., 1999).

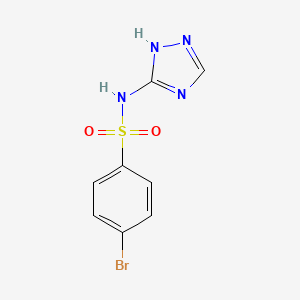

Antimicrobial Activities

Several studies have focused on the synthesis of this compound derivatives and their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives, including this compound compounds, and evaluated their antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Radiochemistry and PET Imaging

This compound derivatives have been used in radiochemistry, particularly in positron emission tomography (PET) imaging. Plenevaux et al. (2000) described the use of a this compound derivative as a 5-HT1A antagonist for studying serotonergic neurotransmission with PET (Plenevaux et al., 2000).

Inhibition of Blood Platelet Aggregation

Konno et al. (1993) evaluated this compound derivatives for their inhibitory activity towards arachidonic acid-induced aggregation of rabbit blood platelets. They found significant inhibitory activity with some of these derivatives (Konno et al., 1993).

Mechanism of Action

Future Directions

While specific future directions for 4-Ethoxypyridazine are not mentioned in the sources, the field of drug conjugates, which includes compounds like this compound, continues to advance with the application of new technologies . The medicinal potential of pyridazine derivatives is being explored in various disease conditions .

Properties

IUPAC Name |

4-ethoxypyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-9-6-3-4-7-8-5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHPWPXPOQOIKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

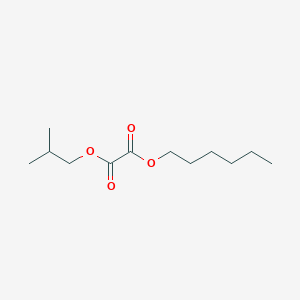

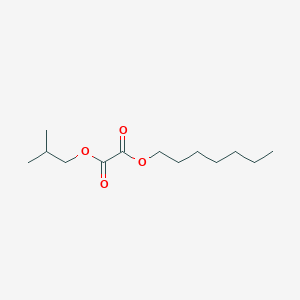

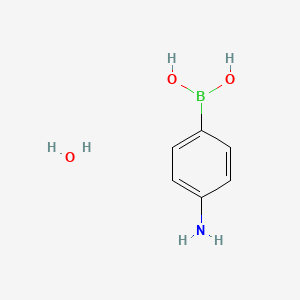

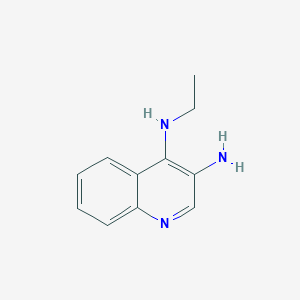

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.